molecular formula C13H23FN2O2 B13004153 tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13004153
M. Wt: 258.33 g/mol
InChI Key: IURKRESUSNEJKB-UHFFFAOYSA-N
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Description

tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2. It is characterized by a spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. This compound is primarily used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different oxygenated or hydrogenated compounds .

Scientific Research Applications

tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-8-5-13(6-9-16)10(14)4-7-15-13/h10,15H,4-9H2,1-3H3

InChI Key

IURKRESUSNEJKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCN2)F

Origin of Product

United States

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